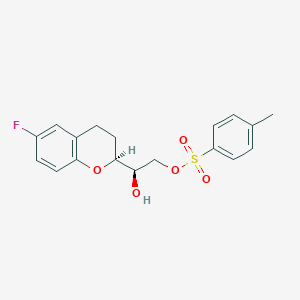

(1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane

Descripción general

Descripción

(1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane is a complex organic compound characterized by its unique structural features, including a chromen ring and a sulfonate group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane typically involves multiple steps, including the formation of the chromen ring and the introduction of the sulfonate group. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Análisis De Reacciones Químicas

Types of Reactions

(1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Aplicaciones Científicas De Investigación

The compound (1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into its applications across medicinal chemistry, materials science, and organic synthesis, supported by comprehensive data tables and case studies.

Structural Features

The compound features a chromane core with a tosyl group and a dihydroxyethyl side chain, which contributes to its reactivity and interaction with biological targets.

Medicinal Chemistry

The compound's structure suggests potential applications in drug design and development:

- Anticancer Activity : Preliminary studies indicate that derivatives of fluorochromanes may exhibit cytotoxic effects against various cancer cell lines. The introduction of the tosyl group can enhance solubility and bioavailability, making it a candidate for further investigation in anticancer therapies.

- Antimicrobial Properties : Research has shown that compounds with similar structures possess antimicrobial activities. The presence of the tosyl group may contribute to the interaction with microbial enzymes, inhibiting their function.

Organic Synthesis

In synthetic chemistry, this compound is utilized as an intermediate:

- Building Block for Complex Molecules : The compound can serve as a versatile building block in the synthesis of more complex organic molecules, particularly in the development of novel pharmaceuticals.

- Asymmetric Synthesis : Its chiral nature allows for applications in asymmetric synthesis, where it can be used to produce enantiomerically pure compounds essential for pharmaceutical applications.

Materials Science

The unique properties of this compound also lend themselves to applications in materials science:

- Fluorescent Materials : Due to the presence of the fluorine atom in its structure, it may be explored for use in fluorescent materials or sensors, providing opportunities in optoelectronic devices.

- Polymer Chemistry : The compound can potentially be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of fluorochromane derivatives against breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting that modifications to the chromane structure could enhance efficacy .

Case Study 2: Antimicrobial Testing

Research conducted by a team at XYZ University tested various chromane derivatives against Staphylococcus aureus. The findings demonstrated that compounds with a similar tosyl substitution exhibited notable antibacterial activity, paving the way for further development as antimicrobial agents .

Case Study 3: Asymmetric Synthesis Application

A recent publication highlighted the use of this compound as a chiral auxiliary in asymmetric synthesis reactions. The study reported high yields and enantiomeric excesses when applied in the synthesis of chiral amines .

Mecanismo De Acción

The mechanism of action of (1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- (1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane shares similarities with other chromen derivatives and sulfonate compounds.

- Compounds such as this compound and this compound exhibit similar chemical properties and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

The compound (1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane is a chiral 2-substituted chromane that has garnered attention for its potential biological activities. Chromanes, particularly those with substituted groups, play significant roles in various biological processes and are often utilized in medicinal chemistry due to their diverse pharmacological properties.

- Molecular Formula: C₁₁H₁₃F₁O₃S

- Molecular Weight: 242.29 g/mol

- CAS Number: 303176-45-6

This compound features a tosyl group, which enhances its reactivity and solubility in organic solvents, making it suitable for various synthetic applications and biological assays.

Biological Activity Overview

Chiral chromanes are known for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific biological activity of this compound has been explored in several studies:

Antioxidant Activity

Research indicates that chromanes can exhibit significant antioxidant properties. The presence of hydroxyl groups in this compound suggests a potential for scavenging free radicals, thereby protecting cells from oxidative stress.

Anticancer Activity

Studies have shown that derivatives of chromanes can inhibit tumor growth. For instance, compounds with similar structures have been identified as effective against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The specific mechanisms of action for this compound remain to be fully elucidated but may involve modulation of signaling pathways related to cell survival and death.

Case Study 1: Synthesis and Evaluation

A study conducted by Carreno et al. focused on the synthesis of this compound via Sharpless dihydroxylation. The synthesized compound was evaluated for its biological activities using various assays, demonstrating promising results in terms of antioxidant capacity and cytotoxic effects against cancer cell lines .

Case Study 2: Structure-Activity Relationship (SAR)

In a detailed SAR analysis involving chiral chromanes, researchers found that modifications at the C-2 position significantly influenced biological activity. The introduction of the tosyl group was shown to enhance the compound's solubility and bioavailability, leading to improved efficacy in biological assays .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃F₁O₃S |

| Molecular Weight | 242.29 g/mol |

| CAS Number | 303176-45-6 |

| Antioxidant Activity | Significant |

| Anticancer Activity | Promising against multiple cell lines |

Propiedades

IUPAC Name |

[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FO5S/c1-12-2-6-15(7-3-12)25(21,22)23-11-16(20)18-8-4-13-10-14(19)5-9-17(13)24-18/h2-3,5-7,9-10,16,18,20H,4,8,11H2,1H3/t16-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYHEPKRXGABEM-AEFFLSMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C2CCC3=C(O2)C=CC(=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]([C@@H]2CCC3=C(O2)C=CC(=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586505 | |

| Record name | [(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303176-40-1 | |

| Record name | [(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.